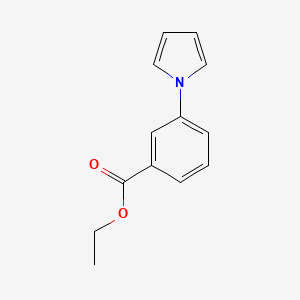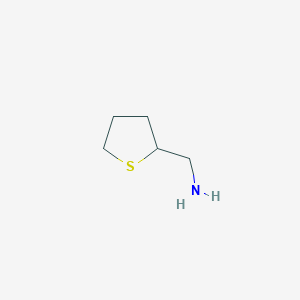
(4-(Allyloxy)phenyl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
There is a study that describes the incorporation of a functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), to create elastic and thermally stable interfacial layers on electrodes . This might suggest a potential synthesis pathway for “(4-(Allyloxy)phenyl)methanamine”, but the exact synthesis process is not explicitly mentioned.Chemical Reactions Analysis
A study mentions the use of 4-(allyloxy)phenyl fluorosulfate (APFS) in the formation of a solid electrolyte interphase (SEI) composed of LiF and polymeric species . This suggests that “(4-(Allyloxy)phenyl)methanamine” might undergo similar reactions, but the exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Allyloxy)phenyl)methanamine” are not explicitly described in the available resources .Applications De Recherche Scientifique
1. Synthesis of Biologically Active Heterocyclic Chalcone (AECO) This compound has been used in the multi-step synthesis of a novel biologically active heterocyclic chalcone (AECO) with an extended π-bond .
Photophysical Investigation
The physicochemical parameters of AECO, such as molar absorption coefficient, transition dipole moments, stokes shift, oscillator strength, and fluorescence quantum yield were calculated in various solvents to see the effect of the solvent with AECO .
Analysis of Surfactants
The interaction of the AECO chromophore with cationic CTAB and anionic SDS surfactants were determined using fluorescence spectroscopy techniques . This suggests that AECO chromophore could be used as an analysis to define the Critical Micelle Concentration (CMC) of the surfactants .
Antibacterial Agent
The in-vitro antibacterial activity of novel heterocyclic chalcone agents against four bacteria strains were evaluated and the result showed AECO is a better antibacterial agent against Gram-Negative Bacteria (E. coli and S. flexneri) as compared to the Gram Negative Bacteria with respect to the standard drug Tetracycline .
Synthesis of Water-Soluble Porphyrin-Containing Polymers
Water-soluble porphyrin-containing polymers based on acrylamide and meso-mono- and tetraallyloxyphenyl-substituted porphyrins were obtained under microwave irradiation and thermal heating conditions . The porphyrin content in the polymers prepared under microwave irradiation conditions exceeded that in the polymers synthesized under thermal heating conditions at identical ratios of the initial components .
6. Production of Materials with Unique Properties Synthesis of hybrid polymer compounds comprising porphyrins and related compounds holds much significance in the production of materials unique in their photocatalytic, antimicrobial, sensor, and other useful properties .
Safety and Hazards
The safety data sheet for a related compound, (4-(p-Tolyloxy)phenyl)methanamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that the safety and hazards of “(4-(Allyloxy)phenyl)methanamine” might be different and specific information is not available in the resources.
Orientations Futures
A study suggests the use of 4-(allyloxy)phenyl fluorosulfate (APFS) in the development of high-energy lithium-ion cells . This might suggest potential future directions for the use of “(4-(Allyloxy)phenyl)methanamine” in similar applications, but specific future directions are not detailed in the available resources.
Propriétés
IUPAC Name |
(4-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJOKMLXFZHRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284909 | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Allyloxy)phenyl)methanamine | |
CAS RN |
83171-41-9 | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83171-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(prop-2-en-1-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-](/img/structure/B3286539.png)
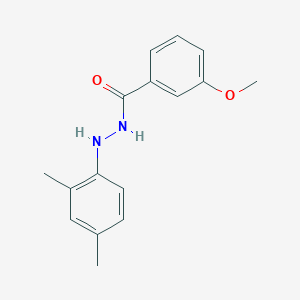
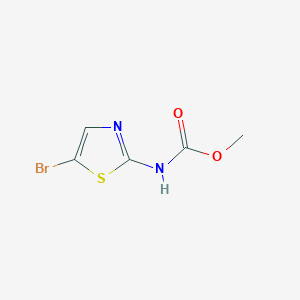
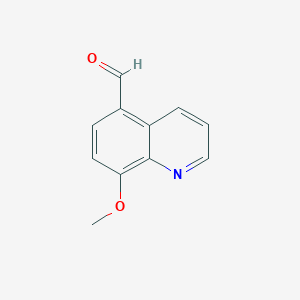
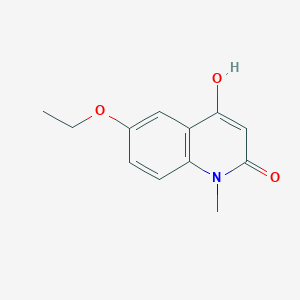
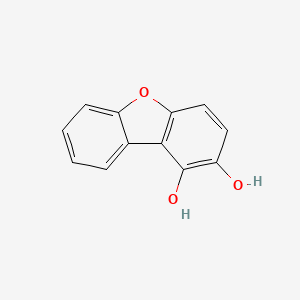
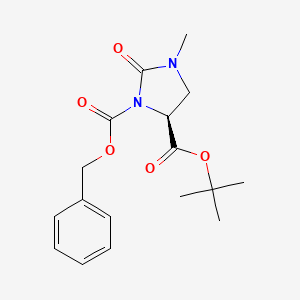


![N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3286592.png)

